

2'-hydroxy-2-methoxybenzanilide molecular weight and formula

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Compound of Interest

Compound Name: *N*-(2-hydroxyphenyl)-2-methoxybenzamide

CAS No.: 54255-65-1

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Technical Monograph: *N*-(2-Hydroxyphenyl)-2-methoxybenzamide

Physicochemical Characterization and Synthetic Utility of a 2'-Hydroxy-2-methoxybenzanilide Scaffold

Executive Summary

This technical guide characterizes 2'-hydroxy-2-methoxybenzanilide (IUPAC: ***N*-(2-hydroxyphenyl)-2-methoxybenzamide**), a privileged scaffold in medicinal chemistry and organic synthesis.[1] Distinct from its para-substituted isomers, this ortho-ortho disubstituted benzanilide exhibits unique intramolecular hydrogen bonding (IMHB) patterns that influence its lipophilicity, membrane permeability, and reactivity.

Primarily utilized as a precursor for 2-substituted benzoxazoles via cyclodehydration and as a bidentate/tridentate ligand in coordination chemistry, this molecule serves as a critical model for studying amide bond conformation in sterically crowded systems.[1] This guide provides

authoritative data on its molecular identity, a validated synthetic protocol, and mechanistic insights into its downstream applications.

Molecular Identity & Stoichiometry

The following data is calculated based on the standard isotopic abundance of the structure

Parameter	Value	Technical Context
IUPAC Name	N-(2-hydroxyphenyl)-2-methoxybenzamide	Official nomenclature for registry.[1]
Common Name	2'-Hydroxy-2-methoxybenzanilide	Refers to the ortho positions on both rings.[1]
Molecular Formula		Stoichiometric basis.[1]
Molecular Weight	243.26 g/mol	Average mass for gravimetric prep.[1]
Monoisotopic Mass	243.08954 Da	Essential for HRMS (High-Res Mass Spec) validation ().[1]
Elemental Analysis	C: 69.13%, H: 5.39%, N: 5.76%, O: 19.73%	Theoretical values for purity validation.
Heavy Atom Count	18	Non-hydrogen atoms.[1]

Structural Analysis & Pharmacophore

The physicochemical behavior of 2'-hydroxy-2-methoxybenzanilide is defined by the interaction between its amide bridge and the ortho substituents.[1]

- **Intramolecular Hydrogen Bonding (IMHB):** Unlike para-isomers, this molecule forms a stable pseudo-six-membered ring via a hydrogen bond between the amide carbonyl oxygen and the phenolic hydroxyl proton (

).^[1] This "closed" conformation significantly reduces the molecule's polarity, increasing its (lipophilicity) and improving cell membrane permeability relative to its open conformers.^[1]

- Steric Hindrance: The 2-methoxy group on the benzoyl ring introduces steric bulk (A-value effect), forcing the amide bond out of planarity with the benzene ring.^[1] This "twisted" conformation is a critical feature when using this scaffold as a ligand for transition metals (e.g., Cu(II) or Zn(II)).^[1]

Synthetic Protocol: Validated Workflow

Objective: Synthesize high-purity **N-(2-hydroxyphenyl)-2-methoxybenzamide** via Schotten-Baumann condensation.

Authoritative Note: While direct coupling with coupling reagents (HATU/EDC) is possible, the Schotten-Baumann method is preferred for benzanilides to prevent O-acylation of the phenol, leveraging the higher nucleophilicity of the amine in biphasic basic conditions.^[1]

Reagents & Materials

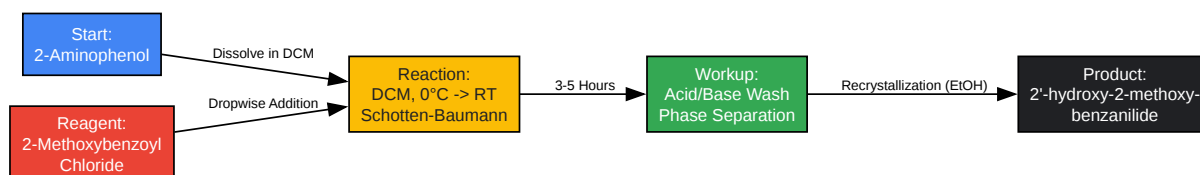
- Substrate A: 2-Aminophenol (1.0 eq, High Purity >98%)^[1]
- Substrate B: 2-Methoxybenzoyl chloride (1.1 eq)^[1]
- Base: Sodium Bicarbonate (, sat.^[1] aq.) or Pyridine (for monophasic)^[1]
- Solvent: Dichloromethane (DCM) or Ethyl Acetate^[1]

Step-by-Step Methodology

- Preparation: Dissolve 2-aminophenol (10 mmol) in DCM (50 mL). If using the biphasic method, add an equal volume of saturated solution.
- Addition: Cool the mixture to 0°C. Add 2-methoxybenzoyl chloride (11 mmol) dropwise over 20 minutes. Critical: Slow addition prevents thermal runaway and di-acylation.^[1]

- Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 3–5 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).
- Quench & Workup: Separate the organic layer.[1] Wash sequentially with:
 - 1M HCl (to remove unreacted amine).[1]
 - Saturated (to remove 2-methoxybenzoic acid byproduct).[1]
 - Brine.[1]
- Drying: Dry over anhydrous , filter, and concentrate in vacuo.
- Purification: Recrystallize the crude solid from hot Ethanol (EtOH) or an EtOH/Water mixture. [1]
- Validation: Product should appear as off-white to pale beige needles.
 - NMR (DMSO-): Look for the amide singlet (ppm) and the phenolic -OH (ppm, often broad).[1]

Workflow Visualization



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Figure 1: Validated synthetic workflow for the production of 2'-hydroxy-2-methoxybenzanilide minimizing O-acylation side products.

Reactivity & Applications: The Benzoxazole Pathway

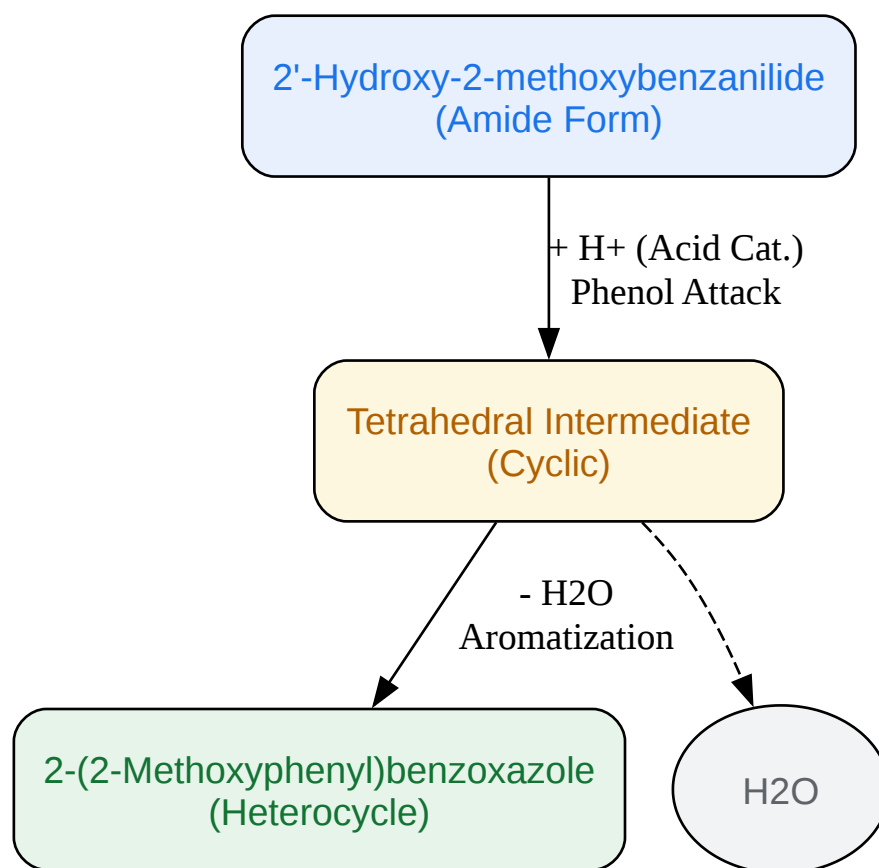
The primary utility of 2'-hydroxy-2-methoxybenzanilide in drug discovery is its role as a "masked" benzoxazole.^[1] Under acidic or thermal dehydration conditions, the amide carbonyl oxygen attacks the phenolic carbon (or vice-versa via an imidic ester intermediate), eliminating water to form 2-(2-methoxyphenyl)benzoxazole.^[1]

Mechanism of Cyclodehydration:

- Activation: Acid catalyst (e.g., -TsOH or Polyphosphoric acid) protonates the amide carbonyl.^[1]
- Cyclization: The phenolic oxygen attacks the activated carbonyl carbon.^[1]
- Elimination: Loss of water and restoration of aromaticity yields the benzoxazole core.^[1]

This transformation is biologically significant because benzoxazoles are isosteres of indole and purine bases, often exhibiting antiviral and antimicrobial activity.

Cyclization Pathway Diagram



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Figure 2: Acid-catalyzed cyclodehydration pathway converting the benzanilide scaffold into a bioactive benzoxazole pharmacophore.[1]

References

- PubChem Compound Summary. 2-Methoxy-N-(2-methoxyphenyl)benzamide (Analogous Structure).[1] National Center for Biotechnology Information.[1] Available at: [\[Link\]](#)[1]
- Organic Chemistry Portal. Synthesis of Benzoxazoles. (Comprehensive review of cyclization methodologies from 2-aminophenols). Available at: [\[Link\]](#)[1]

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Sources

- [1. 2-methoxy-N-\(2-methoxyphenyl\)benzamide | C15H15NO3 | CID 871962 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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